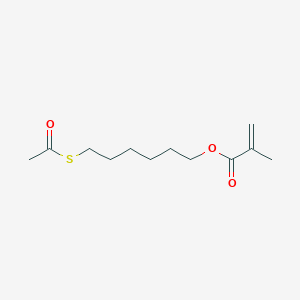

6-(Acetylthio)hexyl methacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Acetylthio)hexyl methacrylate is a monomer that belongs to the group of hydrophobic monomers. It has a molecular weight of 166.24 g/mol and is known for its high yield in polymerization processes . This compound is used in copolymers to make polymers that are hydrophilic and have fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-(Acetylthio)hexyl methacrylate typically involves the esterification of methacrylic acid with 6-(acetylthio)hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-(Acetylthio)hexyl methacrylate undergoes various chemical reactions, including:

Polymerization: This compound is used in copolymerization reactions to produce polymers with specific properties.

Substitution: The acetylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

6-(Acetylthio)hexyl methacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Acetylthio)hexyl methacrylate primarily involves its ability to undergo polymerization and form crosslinked networks. The acetylthio group can participate in various chemical reactions, leading to the formation of stable and functional polymers. These polymers can interact with biological molecules and other substrates, making them useful in a variety of applications .

Comparison with Similar Compounds

Similar Compounds

Hexyl methacrylate: Similar in structure but lacks the acetylthio group.

Butyl methacrylate: Another methacrylate monomer with different alkyl chain length.

Ethyl methacrylate: A shorter-chain methacrylate monomer.

Uniqueness

6-(Acetylthio)hexyl methacrylate is unique due to its acetylthio group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of hydrophilic and fluorescent polymers, setting it apart from other methacrylate monomers .

Biological Activity

6-(Acetylthio)hexyl methacrylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

This compound is an organosulfur compound characterized by the presence of a methacrylate group and an acetylthio moiety. Its structure allows it to participate in various chemical reactions, particularly those involving thiol groups, making it a candidate for applications in drug development and polymer chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Thiol Reactivity : The compound can undergo thio-Michael addition reactions, where thiols react with Michael acceptors. This property is significant for its potential anti-inflammatory and anticancer effects as it can modify key proteins involved in these pathways .

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and activating cellular defense mechanisms like the Nrf2 pathway .

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

- Cell Proliferation Inhibition : Research indicates that the compound may inhibit the proliferation of cancer cells through apoptosis induction. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in human cancer cell lines .

- Inflammatory Response Modulation : In vitro assays have demonstrated that this compound can reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated macrophages, suggesting a role in modulating inflammatory responses .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacological effects of this compound:

- Tumor Growth Inhibition : Animal models treated with this compound showed significant reductions in tumor size compared to controls. The treatment was associated with decreased angiogenesis and metastasis, highlighting its potential as an anticancer agent .

- Safety Profile : Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in long-term studies .

Case Studies

- Breast Cancer Model : A study involving a breast cancer model demonstrated that treatment with this compound led to a reduction in tumor volume by approximately 40% over four weeks compared to untreated controls. The mechanism was linked to enhanced apoptosis and reduced cell proliferation markers.

- Inflammation Model : In a model of acute inflammation, administration of this compound resulted in a significant decrease in paw edema and inflammatory cytokine levels, suggesting its utility in managing inflammatory conditions.

Data Summary

| Study Type | Compound | Key Findings |

|---|---|---|

| In Vitro | This compound | Induces apoptosis in cancer cells; reduces IL-6 expression |

| In Vivo | This compound | Decreases tumor size; favorable safety profile |

| Case Study | Breast Cancer Model | Reduces tumor volume by 40%; enhances apoptosis |

| Case Study | Inflammation Model | Decreases paw edema; lowers inflammatory cytokine levels |

Properties

Molecular Formula |

C12H20O3S |

|---|---|

Molecular Weight |

244.35 g/mol |

IUPAC Name |

6-acetylsulfanylhexyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H20O3S/c1-10(2)12(14)15-8-6-4-5-7-9-16-11(3)13/h1,4-9H2,2-3H3 |

InChI Key |

GOBNYDLWWCHEDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCSC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.